molecular formula C7H6BrN3 B2807949 3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1427852-21-8

3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2807949
CAS No.: 1427852-21-8
M. Wt: 212.05
InChI Key: CSFDZNMYPPKIMH-UHFFFAOYSA-N
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Description

“3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine” is a derivative of the triazole family . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyridines, including “this compound”, often involves multicomponent reactions . These reactions significantly simplify experimental procedures, provide access to new, highly complex molecules in a single step, and improve the yields of target products . A classic example of multicomponent reactions employed for the preparation of this heterocyclic system is the Biginelli-like reaction .


Molecular Structure Analysis

The molecular structure of “this compound” was analyzed using various spectroscopic techniques . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 21/c .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using various spectroscopic techniques . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .

Scientific Research Applications

Synthesis and Structural Analysis

Triazolopyridines, including 3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine, have been synthesized and characterized through various methods. El-Kurdi et al. (2021) detailed an efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines using oxidative cyclization. This study highlights the compound's potential as a scaffold for developing pharmaceutical agents due to its structural uniqueness and biological activity relevance (El-Kurdi et al., 2021).

Chemical Transformations and Derivatives

The reactivity of triazolopyridine derivatives allows for the construction of various novel heterocyclic compounds. For instance, Potikha, Turelik, and Kovtunenko (2012) obtained alkyl derivatives of 1H-imidazo[1,2-a]pyridin-4-ium and related structures from bromomethylhept-4-en-3-one derivatives, showcasing the versatility of triazolopyridines in organic synthesis (Potikha, Turelik, & Kovtunenko, 2012).

Future Directions

The future directions for “3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action in greater detail.

Properties

IUPAC Name

3-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6-9-10-7(8)11(5)6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFDZNMYPPKIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NN=C(N12)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427852-21-8
Record name 3-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
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